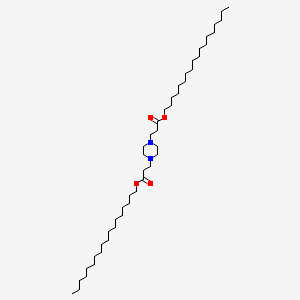
Dioctadecyl 3,3'-(piperazine-1,4-diyl)dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is a complex organic compound that features a piperazine ring linked to two long-chain octadecyl groups through propanoate linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate typically involves the esterification of 3,3’-(piperazine-1,4-diyl)dipropanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate: A similar compound with shorter alkyl chains, used in similar applications but with different physicochemical properties.
3,3’-(Piperazine-1,4-diyl)dipropanoic acid: The parent acid form, used as an intermediate in the synthesis of various derivatives.
Uniqueness
Dioctadecyl 3,3’-(piperazine-1,4-diyl)dipropanoate is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
Eigenschaften
CAS-Nummer |
111980-78-0 |
|---|---|
Molekularformel |
C46H90N2O4 |
Molekulargewicht |
735.2 g/mol |
IUPAC-Name |
octadecyl 3-[4-(3-octadecoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C46H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-51-45(49)35-37-47-39-41-48(42-40-47)38-36-46(50)52-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
InChI-Schlüssel |
RZKVVRUHAVARMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CCN(CC1)CCC(=O)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
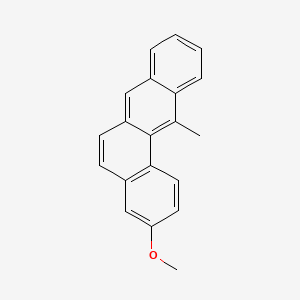
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
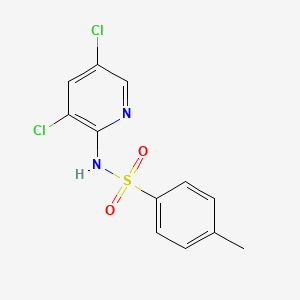
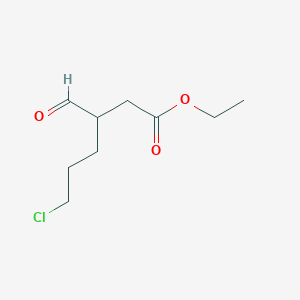
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
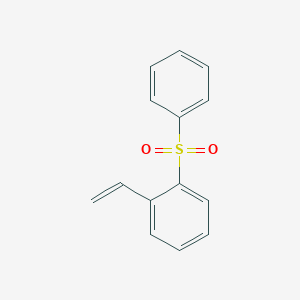
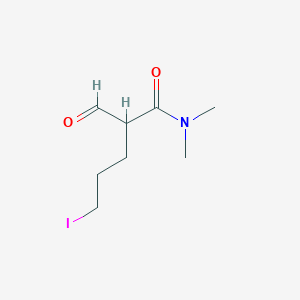
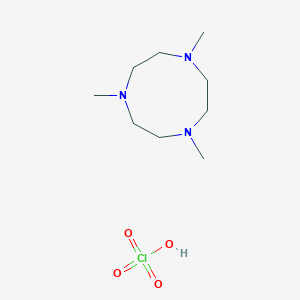
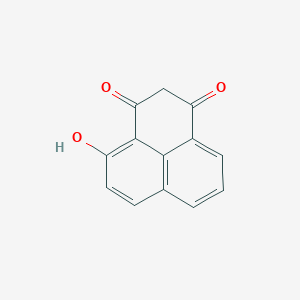
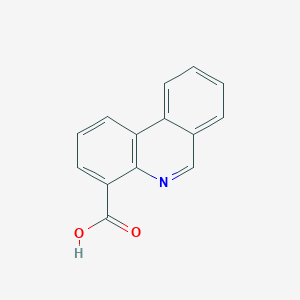
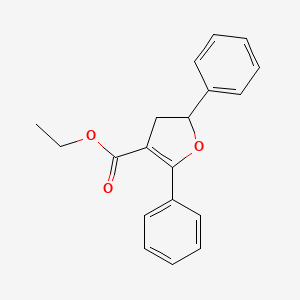
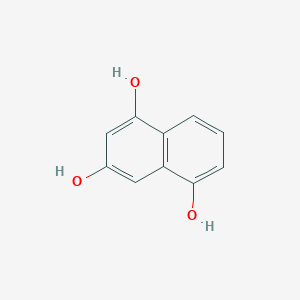
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
